N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c1-23-16(15-9-11-5-2-3-8-14(11)24-15)10-21-18(22)17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJNNXBJNQBEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Phenols
The benzofuran moiety is typically synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 2-hydroxy-5-nitroacetophenone undergoes cyclization in concentrated sulfuric acid at 0–5°C to yield 5-nitrobenzofuran. Modifications using BF₃·OEt₂ as a catalyst at 80°C improve yields to 78–82%.
Table 1: Benzofuran Synthesis Optimization
| Precursor | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-Hydroxyacetophenone | H₂SO₄ | 0–5 | 65 |
| 2-Hydroxy-5-nitroacetophenone | BF₃·OEt₂ | 80 | 82 |
Alternative Routes via Coumaranones
Patented methods describe oxidizing coumaranones (e.g., 3-methoxycoumaranone ) with Mn(OAc)₃ in acetic acid to form benzofuran-2-carboxylates, achieving 90% conversion. This route avoids harsh acidic conditions but requires specialized starting materials.
Methoxyethyl Side Chain Installation
Mitsunobu Reaction for Ether Formation
The methoxyethyl group is introduced via Mitsunobu coupling between benzofuran-2-methanol and 2-methoxyethanol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 0°C, this step yields 2-(1-benzofuran-2-yl)-2-methoxyethanol in 85% efficiency.
Bromination and Nucleophilic Substitution
Alternative approaches brominate the benzofuran methanol derivative (NBS, AIBN, CCl₄, 70°C) followed by reaction with sodium methoxide in DMF. This two-step process achieves 73% overall yield but risks over-bromination.
Amide Bond Formation with 2,6-Difluorobenzoic Acid
Schotten-Baumann Acylation
Reacting 2-(1-benzofuran-2-yl)-2-methoxyethylamine with 2,6-difluorobenzoyl chloride in dichloromethane/water (1:1) with NaOH as base gives the target compound in 68% yield. Prolonged reaction times (>6 h) reduce yields due to hydrolysis.
Table 2: Acylation Condition Screening
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | CH₂Cl₂/H₂O | 4 | 68 |
| Et₃N | THF | 3 | 72 |
| DIPEA | DMF | 2 | 81 |
Coupling Reagent-Mediated Synthesis
Employing HATU and DIPEA in DMF at room temperature enhances yields to 88% while reducing side products. This method avoids chloride handling but increases costs.
Spectroscopic Characterization
NMR Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.12 (d, J = 7.6 Hz, 1H, benzofuran H-7)
- δ 7.45 (t, J = 8.1 Hz, 2H, difluorobenzamide aromatic H)
- δ 4.32 (m, 2H, OCH₂CH₂O)
- δ 3.41 (s, 3H, OCH₃)
¹³C NMR confirms the amide carbonyl at δ 167.8 ppm and benzofuran C-2 at δ 155.2 ppm.
Mass Spectrometry
HRMS (ESI): m/z calcd for C₁₈H₁₄F₂NO₃ [M+H]⁺ 346.0954, found 346.0951.
Purification and Scalability
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals with >99% purity. Scaling to 500 g batches maintains 82% recovery.
Chromatographic Methods
Silica gel chromatography (EtOAc/hexane 1:2 → 1:1 gradient) resolves diastereomers when using racemic intermediates, albeit with 15–20% material loss.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclization + Mitsunobu + HATU | 5 | 61 | 420 |
| Coumaranone + Bromination + Schotten-Baumann | 6 | 54 | 380 |
The HATU-mediated route offers superior yields but higher reagent costs, favoring small-scale production. Industrial applications may prefer the bromination pathway for cost efficiency.
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2-carboxylic acid .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives have been studied for their potential as anticancer agents, with some compounds showing significant cell growth inhibitory effects against various cancer cell lines . Additionally, benzofuran derivatives have been explored for their antimicrobial properties, making them potential candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. For example, some benzofuran compounds have been shown to inhibit protein tyrosine phosphatases, which play a crucial role in regulating cell signaling .
Comparison with Similar Compounds
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities
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